molecular formula C19H28N2O5S B1594780 Z-Ile-met-OH CAS No. 84030-22-8

Z-Ile-met-OH

Cat. No.: B1594780
CAS No.: 84030-22-8
M. Wt: 396.5 g/mol
InChI Key: GTXSTEDIVHHJQL-UHFFFAOYSA-N
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Description

Z-Ile-met-OH: is a compound that belongs to the class of amino acid derivatives. It is a modified form of methionine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications. The compound is characterized by the presence of an isoleucine residue and a methionine residue, making it a valuable tool in the study of protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-met-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production often requires stringent quality control measures to ensure the consistency and reliability of the final product .

Scientific Research Applications

Chemistry: Z-Ile-met-OH is widely used in peptide synthesis and the study of protein structure and function. It serves as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study the role of methionine residues in protein function and stability. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical synthesis .

Mechanism of Action

The mechanism of action of Z-Ile-met-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The methionine residue in this compound can undergo oxidation and reduction reactions, affecting the overall stability and activity of the protein. The isoleucine residue contributes to the hydrophobic interactions within the protein, further influencing its folding and function .

Comparison with Similar Compounds

Uniqueness: Z-Ile-met-OH is unique due to its combination of isoleucine and methionine residues, which allows it to be used in a wide range of applications in peptide synthesis and biochemical research. Its ability to undergo various chemical reactions makes it a versatile tool in the study of protein structure and function .

Properties

IUPAC Name

2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-4-13(2)16(17(22)20-15(18(23)24)10-11-27-3)21-19(25)26-12-14-8-6-5-7-9-14/h5-9,13,15-16H,4,10-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXSTEDIVHHJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004314
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-22-8
Record name N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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